4-(4-bromophenyl)thiophene-2-carboxylic acid physical properties
4-(4-bromophenyl)thiophene-2-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-(4-bromophenyl)thiophene-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical and chemical properties of 4-(4-bromophenyl)thiophene-2-carboxylic acid. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes critical data with practical insights into its application, particularly in the realms of pharmaceutical development and organic electronics. The structure of this guide is tailored to present a logical flow from fundamental identifiers to complex spectroscopic characteristics and their implications.
Introduction and Strategic Importance
4-(4-bromophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene carboxylic acid moiety linked to a bromophenyl group. This unique architecture makes it a valuable and versatile building block in several advanced scientific fields. In medicinal chemistry, it serves as a key intermediate for synthesizing novel bioactive molecules and active pharmaceutical ingredients (APIs).[1] The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the bromophenyl group is amenable to cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex molecular scaffolds.
In materials science, the thiophene ring's electronic properties are exploited in the development of organic semiconductors, essential components for flexible electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[1][2] The physical properties of this molecule—such as its purity, melting point, and solubility—are critical determinants of its reactivity, processability, and the performance of the final materials or drug products.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its effective application. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 26145-14-2 | [1][3] |
| Molecular Formula | C₁₁H₇BrO₂S | [1][3][4] |
| Molecular Weight | 283.14 g/mol | [1][3][4] |
| Monoisotopic Mass | 281.93501 Da | [3] |
| IUPAC Name | 4-(4-bromophenyl)thiophene-2-carboxylic acid | [3] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 239-246 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Physicochemical Characterization: Rationale and Protocols
The macroscopic behavior of a chemical is dictated by its microscopic properties. For drug development and materials science, melting point, solubility, and acidity (pKa) are paramount.
Melting Point: A Key Indicator of Purity
The reported melting point of 239-246 °C is relatively high, indicative of a stable crystal lattice structure likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings. A sharp melting range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Solubility Profile: Implications for Bioavailability and Formulation
While specific quantitative solubility data is not widely published, the molecular structure provides strong clues. The presence of a polar carboxylic acid group suggests some solubility in polar organic solvents like ethanol, methanol, and DMSO. However, the large, nonpolar aromatic framework (bromophenyl and thiophene rings) will limit its solubility in aqueous media.
Expertise & Experience: For drug development, poor aqueous solubility can be a major hurdle for oral bioavailability. The pKa of the carboxylic acid is critical here; at a pH above its pKa, the compound will deprotonate to form a more soluble carboxylate salt. This is a common strategy used in drug formulation.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
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Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a flask.
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Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV.
Acidity (pKa): A Determinant of Physiological Behavior
The pKa is the pH at which the carboxylic acid is 50% ionized. This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For 4-(4-bromophenyl)thiophene-2-carboxylic acid, the pKa will be influenced by the electron-withdrawing nature of the thiophene and bromophenyl rings, which stabilize the carboxylate anion. For comparison, the pKa of benzoic acid is approximately 4.2, and 2-thiophenecarboxylic acid is about 3.5. The presence of the additional aromatic system is expected to result in a pKa in a similar range.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the compound.
Spectroscopic Fingerprinting for Structural Verification
Spectroscopic methods provide an unambiguous confirmation of the molecular structure.
Workflow for Spectroscopic Analysis
Caption: Workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by the carboxylic acid vibrations.
Expected Characteristic IR Absorptions
Caption: Key expected IR absorption bands.
The very broad O–H stretch is a hallmark of a carboxylic acid dimer formed via hydrogen bonding.[5] The C=O stretch is intense and its position is sensitive to conjugation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR: One would expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the thiophene and bromophenyl rings. The coupling patterns would be distinct; the bromophenyl protons would likely appear as two doublets (an AA'BB' system), and the thiophene protons as two distinct signals. The carboxylic acid proton (–COOH) would appear as a broad singlet far downfield (typically >10 ppm).
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¹³C NMR: The spectrum would show 11 distinct signals (assuming no accidental equivalence). The carbonyl carbon (C=O) would be the most downfield signal (approx. 160-180 ppm). The remaining signals would be in the aromatic region (approx. 110-150 ppm).
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as two peaks of almost equal intensity, separated by 2 mass units (m/z 282 and 284). This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.
Conclusion: A Versatile and Foundational Chemical
4-(4-bromophenyl)thiophene-2-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physical properties make it a reliable building block for creating complex, high-performance molecules. The data and protocols outlined in this guide provide researchers and developers with the foundational knowledge required to confidently incorporate this compound into their synthetic and material design workflows, ensuring both predictability in their experiments and integrity in their results.
References
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4-(4-Bromophenyl)thiophene-2-carboxylic acid - Chem-Impex.
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4-(4-Bromophenyl)thiophene-2-carboxylic acid | C11H7BrO2S | CID 2757170 - PubChem.
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4-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLIC ACID - ChemicalBook.
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4-(4-bromophenyl)thiophene-2-carboxylic acid (C11H7BrO2S) - PubChemLite.
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4-(4-Bromophenyl)thiophene-2-carboxylic acid | 26145-14-2 - J&K Scientific.
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IR: carboxylic acids - University of Calgary.
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2-Thiophenecarboxylic acid - Chem-Impex.
